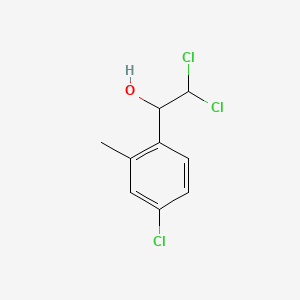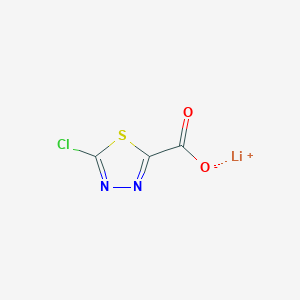![molecular formula C10H20N2O B14021097 (R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
(R)-[1,4'-Bipiperidin]-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-[1,4’-Bipiperidin]-3-OL is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two piperidine rings connected through a single carbon atom, with a hydroxyl group attached to one of the piperidine rings. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-[1,4’-Bipiperidin]-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Formation of the Bipiperidine Core: The two piperidine rings are connected through a carbon-carbon bond formation reaction, such as a reductive amination or a coupling reaction.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents.
Chiral Resolution: The ®-enantiomer is separated from the racemic mixture using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of ®-[1,4’-Bipiperidin]-3-OL may involve:
Large-Scale Synthesis: Utilizing scalable reactions such as catalytic hydrogenation or enzymatic resolution to achieve high yields and purity.
Optimization of Reaction Conditions: Fine-tuning parameters like temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Purification: Employing techniques like crystallization, distillation, and chromatography to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-[1,4’-Bipiperidin]-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, deoxygenated compounds
Substitution: Halides, ethers
Applications De Recherche Scientifique
®-[1,4’-Bipiperidin]-3-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.
Medicine: Investigated for its therapeutic potential in treating neurological disorders, given its structural similarity to known bioactive compounds.
Industry: Employed in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-[1,4’-Bipiperidin]-3-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s hydroxyl group and piperidine rings allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to changes in cellular signaling pathways, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-[1,4’-Bipiperidin]-3-OL: The enantiomer of ®-[1,4’-Bipiperidin]-3-OL, with different spatial arrangement and potentially different biological activity.
1,4’-Bipiperidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological properties.
3-Hydroxy-1,4’-bipiperidine: Similar structure but with the hydroxyl group in a different position, affecting its reactivity and interactions.
Uniqueness
®-[1,4’-Bipiperidin]-3-OL is unique due to its specific ®-configuration, which can lead to distinct interactions with biological targets compared to its (S)-enantiomer or other bipiperidine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
(3R)-1-piperidin-4-ylpiperidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2/t10-/m1/s1 |
Clé InChI |
NNQUIJQEUBAMTA-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@H](CN(C1)C2CCNCC2)O |
SMILES canonique |
C1CC(CN(C1)C2CCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)
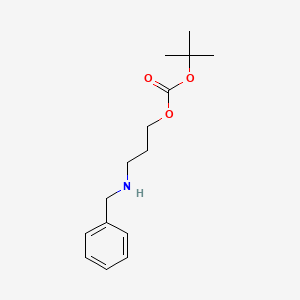
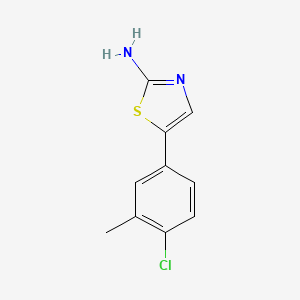
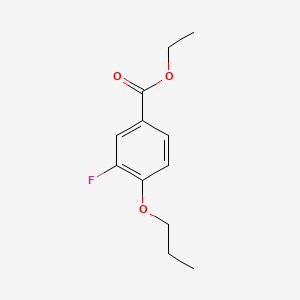

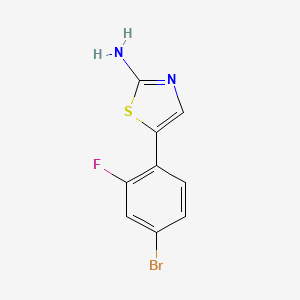
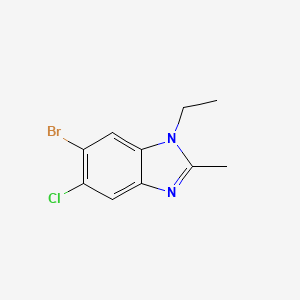
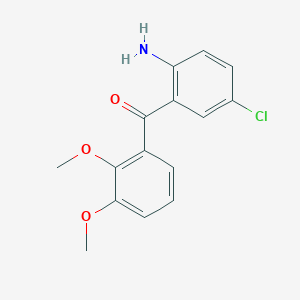
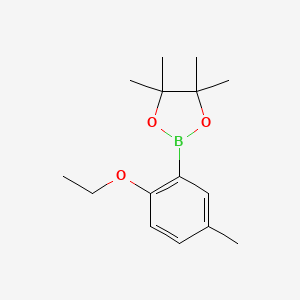
![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
